molecular formula C15H20N2O2S2 B2471907 1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034510-93-3

1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2471907
CAS No.: 2034510-93-3
M. Wt: 324.46
InChI Key: AVHXYYDKYHBZNV-UHFFFAOYSA-N
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Description

1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound featuring a urea core substituted with two distinct thiophene-containing groups. Its molecular structure includes a 5-hydroxy-3-(thiophen-2-yl)pentyl chain and a thiophen-2-ylmethyl group, contributing to its potential as a subject in medicinal and agrochemical research. The presence of the thiophene heterocycle is of significant interest, as this structural motif is commonly investigated for developing compounds with various biological activities. Thiophene derivatives are frequently explored in the design of novel molecules with antifungal properties . Furthermore, urea derivatives represent an important class in chemical research, with some analogues being studied for their potential to regulate plant senescence and improve stress resistance . Researchers are encouraged to investigate the specific properties and potential applications of this compound, including its mechanism of action and biological activity, which are yet to be characterized. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(5-hydroxy-3-thiophen-2-ylpentyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S2/c18-8-6-12(14-4-2-10-21-14)5-7-16-15(19)17-11-13-3-1-9-20-13/h1-4,9-10,12,18H,5-8,11H2,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHXYYDKYHBZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

    Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Hydroxylation: Introduction of the hydroxy group can be done via selective oxidation of the thiophene ring.

    Urea formation: The final step involves the reaction of the hydroxy-thiophene derivative with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The urea group can be reduced to an amine.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Introduction of various substituents on the thiophene rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy and urea groups could form hydrogen bonds with target molecules, while the thiophene rings could participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene.

    Urea derivatives: Compounds like N,N’-dimethylurea and N-phenylurea.

Uniqueness

1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(thiophen-2-ylmethyl)urea is unique due to the combination of its functional groups and the presence of two thiophene rings. This structural arrangement could confer unique chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C₁₈H₂₄N₂O₃S, with a molecular weight of approximately 348.5 g/mol. Its structure features a hydroxy-substituted pentyl chain connected to thiophene rings through a urea functional group.

Antimicrobial Properties

Research indicates that compounds containing thiophene and urea moieties exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of thiourea can inhibit various bacterial strains. The mechanism often involves interaction with bacterial cell wall synthesis or inhibition of enzymatic pathways crucial for bacterial survival.

  • Case Study : A study demonstrated that similar thiourea compounds exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, suggesting that this compound could also possess comparable efficacy in microbial inhibition .

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. Compounds with urea functional groups have been documented to exhibit cytotoxic effects on various cancer cell lines.

  • Research Findings : In vitro studies have shown that related compounds can induce apoptosis in cancer cells. For example, derivatives tested against leukemia cell lines demonstrated significant cytotoxicity, with IC50 values indicating potent activity at low concentrations .

The biological activity of this compound is likely attributed to its ability to form hydrogen bonds due to the NH groups in the urea structure, facilitating interactions with biological macromolecules such as proteins and nucleic acids. This interaction can modulate enzymatic pathways or receptor activities critical for cellular functions.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar structures:

Compound NameStructural DifferencesUnique Features
1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)ureaContains an ethoxy group instead of a thiophenePotentially different reactivity patterns
1-(5-Hydroxy-3-(furan-2-yl)pentyl)-3-(thiophen-2-ylmethyl)ureaFeatures a furan ring instead of a thiopheneAlters electronic properties affecting interactions
1-(5-Hydroxyphenyl)-3-(thiophen-2-ylmethyl)ureaLacks the hydroxy-substituted pentyl chainMay exhibit different chemical behavior

Q & A

Q. Methodological Answer :

  • In Vitro Enzyme Inhibition :
    • Anti-inflammatory : COX-2 inhibition assays using fluorometric or colorimetric substrates .
    • Antidiabetic : α-Glucosidase or DPP-4 inhibition studies with kinetic monitoring .
  • Cytotoxicity Screening : MTT or SRB assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antitumor potential .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Q. Methodological Answer :

  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF vs. THF) to enhance solubility of intermediates .
  • Catalyst Screening : Evaluate palladium (e.g., Pd/C) or copper catalysts for coupling efficiency .
  • Design of Experiments (DOE) : Use factorial designs to assess interactions between temperature, pH, and reaction time .
  • In-Line Monitoring : Employ HPLC or TLC to track reaction progress and minimize side-product formation .

Advanced: How to elucidate the mechanism of action for this compound?

Q. Methodological Answer :

  • Molecular Docking : Simulate binding interactions with target proteins (e.g., COX-2 or kinase domains) using AutoDock Vina or Schrödinger Suite .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KDK_D) and kinetics (konk_{on}/koffk_{off}) for protein-ligand interactions .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

Advanced: How to resolve contradictions in biological activity data across studies?

Q. Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple assays (e.g., IC50_{50} values) to identify outliers or trends .
  • Orthogonal Validation : Confirm activity using alternative assays (e.g., switch from fluorometric to radiometric methods) .
  • Structural-Activity Landscapes : Map activity cliffs to identify critical substituents (e.g., thiophene vs. furan analogs) .

Advanced: What strategies assess pharmacokinetic properties?

Q. Methodological Answer :

  • ADME Profiling :
    • Absorption : Caco-2 cell permeability assays .
    • Metabolism : Liver microsome stability tests with LC-MS/MS metabolite identification .
  • Plasma Protein Binding : Equilibrium dialysis to measure free vs. bound fractions .

Advanced: How to develop robust analytical methods for quantification?

Q. Methodological Answer :

  • Hyphenated Techniques : UPLC-MS/MS with C18 columns and ESI ionization for trace-level detection .
  • Forced Degradation Studies : Expose the compound to heat, light, and oxidative stress to validate method specificity .
  • Validation Parameters : Assess linearity (R2^2 > 0.99), LOD/LOQ, and inter-day precision (RSD < 5%) per ICH guidelines .

Advanced: How to identify novel biological targets for this compound?

Q. Methodological Answer :

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes to capture interacting proteins .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify sensitized pathways .
  • Transcriptomics : RNA-seq to monitor gene expression changes post-treatment .

Advanced: How to design structure-activity relationship (SAR) studies?

Q. Methodological Answer :

  • Systematic Substituent Variation : Synthesize analogs with modified thiophene positions (e.g., 3- vs. 5-substitution) or urea linkers .
  • Computational QSAR Models : Train machine learning algorithms (e.g., Random Forest) on bioactivity datasets to predict novel analogs .
  • Free-Wilson Analysis : Deconstruct contributions of individual substituents to overall activity .

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